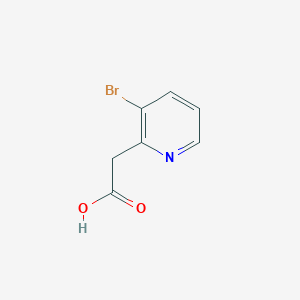

2-(3-Bromopyridin-2-YL)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-bromopyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNBNMHFUSHFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693009 | |

| Record name | (3-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698970-84-2 | |

| Record name | (3-Bromopyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Bromopyridin 2 Yl Acetic Acid and Its Analogues

Strategic Approaches to the 2-(3-Bromopyridin-2-YL)acetic acid Core Structure

The synthesis of this compound, a valuable building block in medicinal and materials chemistry, relies on precise and efficient methodologies. Strategies for constructing this core structure focus on the controlled introduction of substituents onto the pyridine (B92270) ring, particularly the bromine atom at the 3-position and the acetic acid moiety at the 2-position. These approaches often involve regioselective reactions and transition metal-catalyzed couplings to achieve the desired substitution pattern with high yields.

A primary and direct route to this compound involves the regioselective bromination of 2-pyridineacetic acid. This reaction is typically performed using elemental bromine in an acetic acid solvent. The electrophilic aromatic substitution occurs selectively at the 3-position of the pyridine ring. This regioselectivity is governed by the electronic properties of the pyridine ring and the directing influence of the acetic acid group at the 2-position. The reaction can be conducted at room temperature with stoichiometric amounts of bromine. Following the reaction, the product is often isolated and purified through crystallization or column chromatography. Similar bromination strategies in acetic acid have been successfully applied to other pyridine derivatives, demonstrating the utility of this medium for controlling regioselectivity. nih.govgoogle.com The mechanism of aromatic bromination in acetic acid has been a subject of investigation, confirming its role in facilitating the reaction. cdnsciencepub.com

An alternative strategy for creating 2-substituted pyridines, which can serve as precursors to the target molecule, involves the use of pyridine N-oxides. The oxidation of the pyridine nitrogen significantly alters the ring's reactivity, activating the 2- and 4-positions for nucleophilic attack. researchgate.net A powerful, transition-metal-free method involves the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.orgnih.gov

This two-step sequence generally proceeds as follows:

Addition: A Grignard reagent (R-MgX) is added to the pyridine N-oxide in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. This attacks the 2-position, leading to a ring-opened 2,4-dienal oxime intermediate. organic-chemistry.orgacs.org

Cyclization/Rearrangement: Subsequent treatment with acetic anhydride (B1165640) at elevated temperatures (e.g., 120°C) promotes cyclization to afford the 2-substituted pyridine in good to high yields. nih.govacs.org

This method is highly regiospecific for the 2-position and is compatible with a range of aryl, alkynyl, and alkyl Grignard reagents. organic-chemistry.orgacs.org While aryl and alkynyl reagents typically give excellent yields, alkyl Grignards can result in more modest outcomes. acs.org This approach provides a versatile pathway to 2-functionalized pyridines that can be further elaborated to form the desired acetic acid side chain. rsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyridine derivatives. nih.govnih.gov The bromine atom on the bromopyridine core serves as an excellent synthetic handle for introducing a wide variety of substituents through the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are known for their high efficiency, functional group tolerance, and reliability, even at low catalyst loadings. acs.org

The Suzuki-Miyaura cross-coupling reaction is one of the most practiced methods for forming C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures. nih.govbohrium.com The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide, such as a bromopyridine, in the presence of a palladium catalyst and a base. nih.gov This method is highly valued for its operational simplicity and the stability and low toxicity of the boron reagents. bohrium.comresearchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the coupling of bromopyridines with a diverse array of aryl and heteroaryl boronic acids, enabling the synthesis of complex analogues. nih.govacs.org The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Pyridine Derivatives

| Electrophile | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | Good | cdnsciencepub.com |

| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 51% | cdnsciencepub.com |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |

This table presents a selection of research findings to illustrate the scope of the Suzuki-Miyaura reaction.

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.org This reaction proceeds under mild conditions and is a cornerstone for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org

In the context of synthesizing analogues of this compound, the Sonogashira reaction can be used to couple an alkyne to the 3-position of a bromopyridine precursor. The introduced alkynyl group is a versatile functional handle that can participate in subsequent reactions, most notably intramolecular cyclizations, to build more complex heterocyclic systems. organic-chemistry.org For example, a domino reaction involving an initial intermolecular Sonogashira coupling followed by an intramolecular cyclization can provide access to substituted benzo[b]furans. organic-chemistry.org The trimethylsilyl (B98337) (TMS) group is often used to protect one end of a terminal alkyne during these synthetic sequences. gelest.com

The bromine atom on a pyridine ring is a key functional group that enables a vast range of carbon-carbon bond-forming reactions, making bromopyridines versatile precursors in organic synthesis. nih.gov Beyond the widely used Suzuki and Sonogashira reactions, other cross-coupling methods can be employed to create diverse analogues.

For instance, palladium-catalyzed reactions of 3-bromopyridine (B30812) with allylic alcohols have been developed as a convenient route to synthesize 3-alkylpyridines. acs.org Furthermore, novel methodologies employing different catalytic systems, such as ruthenium(II), have been developed. A Ru(II)-KOPiv-Na₂CO₃ system can convert 2-bromopyridines into complex multi-heteroarylated 2-pyridone products through a domino sequence involving C-O, C-N, and C-C bond formations. nih.gov

The cross-coupling of tricyclopropylbismuth (B1255716) with bromopyridines using a palladium catalyst offers an efficient method to introduce unsubstituted cyclopropyl (B3062369) groups, which are important motifs in pharmaceutically active compounds. organic-chemistry.org These examples highlight the broad utility of the C-Br bond in bromopyridine precursors for constructing a wide library of derivatives through various C-C bond-forming strategies.

Palladium-Catalyzed Cross-Coupling Strategies for Bromopyridines

Functionalization and Derivatization Strategies for this compound

The presence of two reactive sites, the carboxylic acid group and the bromo-substituted pyridine ring, allows for a wide range of functionalization and derivatization strategies. These modifications are crucial for tuning the molecule's properties for various applications.

Esterification and Amidation Reactions of the Acetic Acid Moiety

The carboxylic acid moiety of this compound is readily converted to esters and amides, which are common functional groups in pharmacologically active compounds.

Esterification:

Esterification of carboxylic acids is a well-established transformation, typically achieved by reacting the acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. chemguide.co.uknih.gov For a compound like this compound, standard Fischer esterification conditions, such as heating in an alcohol (e.g., ethanol (B145695) or methanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄), are effective. chemguide.co.ukhillpublisher.com To drive the equilibrium towards the product ester, a large excess of the alcohol can be used, or water can be removed using a Dean-Stark apparatus. masterorganicchemistry.com

Alternatively, milder methods employing coupling reagents can be utilized, which are particularly useful for sensitive substrates. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation at room temperature. researchgate.net Another efficient method involves the use of triphenylphosphine (B44618) oxide with oxalyl chloride, which provides good yields under mild conditions. nih.gov

Amidation:

The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation often requires the use of coupling agents to activate the carboxylic acid. A wide array of modern coupling reagents are available, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P (Propylphosphonic anhydride), which are known for their high efficiency and suppression of side reactions. nih.gov

Lewis acid catalysis has also emerged as a powerful tool for direct amidation. For instance, boronic acid derivatives in cooperation with 4-(dimethylamino)pyridine N-oxide (DMAPO) can effectively catalyze the dehydrative condensation between carboxylic acids and amines. tcichemicals.com Zirconium and hafnium-based catalysts have also shown great promise, enabling amide formation under mild conditions. mdpi.com

Table 1: Comparison of Esterification and Amidation Methods

| Reaction | Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification | ||||

| Fischer | Alcohol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Harsh conditions, reversible |

| Coupling Agent | Alcohol, EDC/DMAP | Room Temperature | Mild conditions, high yield | Stoichiometric byproducts |

| TPPO/(COCl)₂ | Alcohol, Et₃N | Room Temperature | Mild, efficient | Use of oxalyl chloride |

| Amidation | ||||

| Coupling Agent | Amine, HATU or T3P | Room Temperature | High efficiency, low racemization | Cost of reagents |

| Lewis Acid | Amine, Boronic acid/DMAPO | Varies | Catalytic, direct condensation | May require specific catalysts |

| Lewis Acid | Amine, Zr or Hf catalysts | Mild (e.g., RT, 70°C) | Good scope, reusable catalysts | Sensitivity to steric hindrance |

Introduction of Additional Functional Groups on the Pyridine Ring

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of analogues with modified electronic and steric properties.

Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose. The Suzuki-Miyaura coupling, which involves the reaction of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base, is widely used to form new carbon-carbon bonds. researchgate.netresearchgate.net This reaction is tolerant of many functional groups and allows for the introduction of aryl, heteroaryl, and alkyl substituents.

The Sonogashira coupling, which pairs the bromopyridine with a terminal alkyne, is another powerful tool for installing alkynyl moieties. researchgate.net This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The resulting internal alkynes are valuable intermediates for further transformations. researchgate.net

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with primary or secondary amines. nih.govnih.gov This reaction has become a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Pd(OAc)₂, Pd(PPh₃)₄, etc. + Base | Forms C-C bonds; high functional group tolerance |

| Sonogashira | Terminal alkynes | Pd catalyst + Cu(I) co-catalyst | Forms C-C triple bonds; creates versatile alkyne intermediates |

| Buchwald-Hartwig | Amines | Pd catalyst + Ligand + Base | Forms C-N bonds; essential for synthesizing N-heterocycles |

Synthesis of Spirocyclic Derivatives Incorporating the Bromopyridine Moiety

Spirocycles, three-dimensional structures containing a central atom shared by two rings, are of significant interest in drug discovery due to their conformational rigidity and novel chemical space. The this compound scaffold can be incorporated into spirocyclic systems through various synthetic strategies.

One approach involves the construction of a spirocyclic system onto the pyridine or acetic acid moiety. For example, a multi-component reaction involving an isatin, an amino acid, and the this compound derivative could potentially lead to spiro-oxindole-pyrrolidine structures. rsc.orgrsc.org Another strategy is the palladium-catalyzed spirocyclization of appropriately functionalized precursors derived from this compound. nih.gov This can involve a cascade Heck/C-H functionalization process to form spiropalladacycles as key intermediates. nih.gov

The synthesis of spiro-β-lactams containing a pyridine moiety can be achieved through Staudinger-type cycloadditions. nih.gov While not directly starting from this compound, the principles can be adapted. For instance, an imine derived from a bromopyridine aldehyde could react with a ketene (B1206846) to form the desired spiro-β-lactam.

Optimization of Reaction Conditions and Yields

To enhance the efficiency and selectivity of the synthetic transformations involving this compound, careful optimization of reaction parameters is crucial.

Solvent Effects on Reaction Selectivity and Efficiency

The choice of solvent can significantly impact reaction rates, yields, and even the product distribution. In palladium-catalyzed cross-coupling reactions, the solvent plays a role in catalyst activation, stabilization of intermediates, and modulation of reagent reactivity. hes-so.ch

For Suzuki-Miyaura reactions of bromopyridines, a variety of solvents have been employed, including toluene-water mixtures, DMF, dioxane, and ethanol. researchgate.net The optimal solvent often depends on the specific substrates and catalyst system. For instance, polar aprotic solvents like DMF can be effective, but the choice must be made carefully as some solvents or their impurities can act as catalyst poisons. researchgate.nethes-so.ch In some cases, aqueous solvent systems can be advantageous, offering a "greener" and more efficient process. researchgate.net

In esterification and amidation reactions, the solvent must be able to dissolve the reactants to a sufficient extent. researchgate.net Polar aprotic solvents like acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂) are commonly used for coupling reactions. nih.gov For Fischer esterification, the alcohol reactant itself can often serve as the solvent. chemguide.co.uk

Catalytic Systems for Enhanced Transformations

The development of highly active and selective catalytic systems is a key area of research for optimizing reactions of this compound.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. Ligands such as phosphines (e.g., triphenylphosphine, RuPhos, SPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. nih.govrsc.org The use of pre-catalysts, which are stable palladium(II) complexes that are reduced in situ to the active palladium(0) species, can improve reaction reproducibility and efficiency. nih.govrsc.org The catalyst loading, often expressed in mol % or ppm, is also a critical parameter to optimize for both economic and environmental reasons. nih.govacs.org

For esterification and amidation, in addition to the coupling agents mentioned earlier, various catalytic systems have been developed to promote these transformations directly. Brønsted acids are the classic catalysts for Fischer esterification. chemguide.co.uk Lewis acids such as hafnium(IV) and zirconium(IV) complexes have proven to be highly efficient for both esterification and amidation, often under milder conditions than traditional methods. mdpi.comrug.nl Cooperative catalysis, using a combination of catalysts like a boronic acid and DMAPO, has also emerged as a powerful strategy for challenging amidation reactions. tcichemicals.com

Reaction Temperature and Pressure Control in Specialized Syntheses

The precise control of reaction temperature is a critical parameter in the synthesis of this compound and its analogues, directly influencing reaction kinetics, product yield, and purity. Different synthetic steps for related compounds necessitate specific temperature protocols to manage reactivity and minimize the formation of by-products.

For instance, in the synthesis of 2-amino-3-bromopyridine (B76627), a related brominated pyridine derivative, a carefully staged temperature profile is employed. google.com The process begins by dissolving 2-aminopyridine (B139424) in an organic solvent and cooling the mixture to 0°C before the initial addition of bromine. google.com Following this, the temperature is raised to between 10°C and 20°C for the addition of acetic acid. google.com The mixture is then cooled back to 0°C for the remainder of the bromine addition, and finally, the reaction temperature is elevated to 50-60°C for a period of 0.5 to 1.5 hours to drive the reaction to completion. google.com This multi-step temperature control is crucial for achieving high purity and yield. google.com

In other synthetic approaches, such as the preparation of 2-pyridylacetic acid derivatives, reactions may be conducted at a constant low temperature of 0°C or below, particularly when strong bases are used. google.com Conversely, the primary synthesis of this compound via regioselective bromination of a precursor can be effectively carried out at room temperature.

Pressure control is less commonly a primary variable for these types of laboratory-scale syntheses, which are typically conducted at atmospheric pressure. However, reduced pressure is often applied during the workup phase. For example, after hydrolysis in the preparation of 3-Pyridineacetic acid hydrochloride, a pressure reduction concentration step is used to remove solvents and isolate the crystalline product. google.com

The table below summarizes temperature conditions for related syntheses.

| Reaction/Process | Starting Material | Temperature Condition | Purpose | Reference |

| Bromination (Initial) | 2-Aminopyridine | 0°C | Control initial exothermic reaction | google.com |

| Acetic Acid Addition | 2-Aminopyridine | 10-20°C | Facilitate controlled reaction | google.com |

| Bromination (Final) | 2-Aminopyridine | 0°C | Control final addition | google.com |

| Final Reaction | 2-Aminopyridine | 50-60°C | Drive reaction to completion | google.com |

| Base Treatment | 2-pyridylacetic acid derivative | ≤ 0°C | Manage reactivity of strong bases | google.com |

| Regioselective Bromination | Pyridinylacetic acid derivative | Room Temperature | Standard reaction condition | |

| Solvent Removal | 3-pyridyi thio aeid morpholine | Reduced Pressure | Concentrate product post-hydrolysis | google.com |

Scale-Up Synthesis and Industrial Feasibility

The industrial production of this compound and its analogues is contingent upon the development of synthetic routes that are not only high-yielding but also cost-effective and scalable. Several methods reported in the literature show promise for large-scale application.

A preparation method for 2-amino-3-bromopyridine is highlighted as having a simple synthesis process and high yield, which greatly reduces production costs and makes it suitable for mass production. google.com The key advantages cited are the generation of few by-products and a straightforward post-treatment to obtain a high-purity product that can be used directly in subsequent steps. google.com

Similarly, methodologies for producing related aminopyridines have been developed with scalability in mind. The Goldberg reaction, utilizing copper iodide and 1,10-phenanthroline (B135089) as a catalyst, has been successfully employed for the synthesis of 2-methylaminopyridine amides from 2-bromopyridine. mdpi.com This method is noted for its potential in large-scale synthesis due to the use of a single equivalent of stable and low-cost formamides and the simplicity of the process. mdpi.com The reaction has been successfully carried out on a 0.1 mole scale, yielding 11.5 g (85%) of the desired product. mdpi.com

The broader industrial context for producing pyridine derivatives is well-established. Large-scale production of the parent compound, pyridine, utilizes methods like the Chichibabin synthesis, which involves the reaction of aldehydes, ammonia, and formaldehyde, and is known for its high efficiency. postapplescientific.com Another industrial method is the Bönnemann cyclization, which uses acetylene (B1199291) and hydrogen cyanide and is noted for its scalability. postapplescientific.com The existence of these robust industrial processes for the pyridine core structure underscores the feasibility of producing more complex derivatives like this compound on a larger scale, provided an efficient and economical synthetic route from these basic precursors can be optimized.

Spectroscopic and Computational Characterization of 2 3 Bromopyridin 2 Yl Acetic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the chemical structure and purity of 2-(3-Bromopyridin-2-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide key information about the arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) group of the acetic acid side chain. The chemical shift of the acetic acid proton typically appears as a singlet around δ 3.8 ppm. The protons on the pyridine ring will exhibit characteristic splitting patterns (doublet, triplet) due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the pyridine ring carbons are influenced by the positions of the bromine and acetic acid substituents.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H (methylene) | ~3.8 (s) | - |

| H (pyridine) | 7.0-8.5 (m) | - |

| C (carbonyl) | - | 170-180 |

| C (methylene) | - | 35-45 |

| C (pyridine) | - | 120-150 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. 's' denotes a singlet, and 'm' denotes a multiplet.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C=N and C=C stretching: Bands in the 1400-1600 cm⁻¹ region associated with the pyridine ring.

C-Br stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

These vibrational modes confirm the presence of the key functional moieties within the molecule.

Mass Spectrometry (MS and LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry is used to determine the molecular weight and assess the purity of a compound. For this compound (C₇H₆BrNO₂), the expected monoisotopic mass is approximately 214.958 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.czlcms.czsigmaaldrich.com This technique is particularly useful for analyzing the purity of this compound and identifying any potential impurities from its synthesis. lcms.cz The use of electrospray ionization (ESI) in negative mode is a common method for the analysis of acidic compounds like this one. lcms.cz

UV-Visible Spectrophotometry for Electronic Transitions and Solvatochromism

UV-Visible spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions within the pyridine ring. A dominant π-π* absorption band is anticipated around 350 nm. rsc.org

Studies on the effect of solvent polarity on the absorption maxima (solvatochromism) can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

X-ray Crystallography for Solid-State Structure Determination

Theoretical and Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), can be employed to complement experimental data and provide deeper insights into the structural and electronic properties of this compound. rsc.org DFT calculations can be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate theoretical vibrational frequencies to aid in the assignment of experimental FTIR spectra.

Predict NMR chemical shifts to support the interpretation of experimental spectra.

Model electronic transitions to help understand the UV-Vis spectrum.

These theoretical studies can provide a robust and comprehensive characterization of the molecule when used in conjunction with experimental spectroscopic data.

Density Functional Theory (DFT) for Electronic and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net This approach is founded on the principle that the total energy of a system can be determined from its electron density. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, energies, and various electronic properties. researchgate.netnih.gov

For this compound, DFT would be employed to optimize the molecule's three-dimensional structure, determining the most stable arrangement of its atoms. This optimization provides key data on bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine atom and the nitrogen in the pyridine ring, along with the carboxylic acid group, creates a unique electronic environment that DFT can model with high precision.

Table 1: Predicted Geometrical Parameters for this compound using DFT

This table presents hypothetical, yet chemically reasonable, values for key structural parameters as would be determined by DFT calculations. Actual values would require specific computation.

| Parameter | Predicted Value | Description |

| C-Br Bond Length | ~1.90 Å | The distance between the carbon atom on the pyridine ring and the bromine atom. |

| C=O Bond Length | ~1.21 Å | The length of the double bond in the carboxylic acid group. |

| O-H Bond Length | ~0.97 Å | The length of the bond between oxygen and hydrogen in the hydroxyl group. |

| N-C2 Bond Angle | ~117° | The angle formed by the nitrogen and two adjacent carbon atoms in the pyridine ring. |

| C2-C3-Br Bond Angle | ~121° | The angle indicating the orientation of the bromine substituent on the pyridine ring. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.govmdpi.com The MEP map is a 3D plot of the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, identifying them as primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The analysis helps in understanding how the molecule might interact with biological targets like receptor binding sites. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org These orbitals are key to understanding chemical reactivity, as they are the primary orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations would determine the energies of the HOMO and LUMO. The analysis would likely show that the HOMO is distributed over the electron-rich pyridine ring, while the LUMO might be localized more towards the carboxylic acid group and the C-Br bond. Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies, providing quantitative measures of the molecule's reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

This table contains exemplary data that would be generated from an FMO analysis.

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Quantum Chemical Calculations of Vibrational Frequencies and NMR Isotropic Values

Quantum chemical calculations, typically using DFT, are highly effective for predicting the vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. mdpi.comresearchgate.net

Vibrational Frequencies: Theoretical calculations can predict the frequencies of all fundamental vibrational modes of a molecule. chem-soc.si These calculated frequencies, when scaled by an appropriate factor to correct for anharmonicity and basis set limitations, generally show excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net For this compound, this analysis would help assign specific absorption bands to particular bond stretching, bending, and torsional motions. Key predicted vibrations would include the C=O stretching of the carboxylic acid (typically a strong band around 1700-1750 cm⁻¹), O-H stretching, C-Br stretching, and various aromatic C-C and C-H vibrations of the pyridine ring. rasayanjournal.co.in

NMR Isotropic Values: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.govmdpi.com These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. For this compound, the calculations would predict the specific resonance frequencies for each unique proton and carbon atom in the molecule, influenced by the electronic environment created by the bromine atom, the pyridine nitrogen, and the acetic acid group.

Molecular Dynamics Simulations and Docking Studies to Predict Interactions

Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net By simulating the molecule in a relevant environment, such as in a solvent or near a biological membrane, MD can provide insights into its conformational flexibility, stability, and interactions. For this compound, an MD simulation could reveal how the molecule behaves in an aqueous solution, how it interacts with water molecules, and the rotational freedom of the acetic acid side chain relative to the pyridine ring.

Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.netresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule (ligand) and its biological target. mdpi.com Given that pyridine and its derivatives are common scaffolds in medicinal chemistry, docking studies for this compound could be performed against various enzymes or receptors to explore its potential as an inhibitor or ligand. The study would identify the most likely binding pose and detail the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Development of Novel Therapeutic Agents Utilizing 2-(3-Bromopyridin-2-YL)acetic acid

The strategic importance of this compound in medicinal chemistry lies in its adaptability for chemical modifications that can lead to the discovery of new drugs.

This compound serves as a fundamental building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position of the pyridine (B92270) ring is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl substituents, significantly diversifying the chemical space that can be explored.

Furthermore, the carboxylic acid moiety at the 2-position provides a convenient handle for derivatization. It can be readily converted into esters, amides, and other functional groups, which are common features in many pharmacologically active compounds. This dual functionality of this compound makes it a versatile intermediate for constructing molecules with desired biological activities. For instance, its derivatives have been utilized in the synthesis of novel kinase inhibitors, which are a critical class of drugs in cancer therapy ed.ac.uknih.govresearchgate.netscispace.commdpi.com.

The core structure of this compound has been a focal point for the design and synthesis of new molecules with improved pharmacological properties. By systematically modifying its structure, researchers can fine-tune the biological activity of the resulting compounds.

One common strategy involves the amidation of the carboxylic acid group to produce a variety of pyridine-3-carboxamide derivatives. These derivatives have been investigated for their potential as fungicides and have shown that the nature and position of substituents on the aromatic rings strongly influence their biological activity semanticscholar.orggoogle.com.

Another approach focuses on utilizing the bromine atom for the synthesis of fused heterocyclic systems. For example, ethyl 2-(3-bromopyridin-2-yl)acetate, an ester derivative of the title compound, has been used in the synthesis of pyrido[2,1-b]quinazoline derivatives, which have shown cytotoxic activities against various cancer cell lines . The design of such derivatives often involves computational methods like molecular docking to predict their binding affinity to specific biological targets, thereby guiding the synthetic efforts towards more potent compounds.

Exploration of Biological Activities of this compound Derivatives

Derivatives of this compound have been explored for a multitude of biological activities, demonstrating the broad therapeutic potential of this chemical scaffold.

Several studies have highlighted the antimicrobial and antibacterial potential of pyridine derivatives. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity, showing strong efficacy against several Gram-positive bacteria nih.gov. The synthesis of novel aminopyridine derivatives has also been a subject of interest, with some compounds exhibiting significant antibacterial properties semanticscholar.org.

The general approach involves incorporating the pyridyl moiety into different heterocyclic systems or modifying the side chains to enhance interaction with microbial targets. The antibacterial efficacy of these derivatives is often assessed by determining their minimum inhibitory concentration (MIC) against various bacterial strains.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus | Data not specified | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Bacillus subtilis | Data not specified | nih.gov |

| 2-Chloro-N-(pyridin-3-yl)acetamide derivatives | E. coli | >6.25 | semanticscholar.org |

| 2-Chloro-N-(pyridin-3-yl)acetamide derivatives | P. aeruginosa | >6.25 | semanticscholar.org |

The search for new anti-inflammatory and analgesic agents has led to the investigation of various pyridine derivatives. Studies on pyridyloxy- and phenoxyalkanoic acid derivatives have shown that specific structural features, such as a chlorophenoxypropionic acid moiety, are associated with anti-edematous potency, while 2-nitrated methyl propionates contribute to analgesic activity nih.gov.

A novel pyridine derivative, N'2,N'4,N'6-tris(2-(4-bromophenyl-2-oxoethyl)pyridine-2,4,6-tricarbohydrazide (BOPT), has demonstrated potent anti-inflammatory and analgesic effects in animal models latamjpharm.org. The mechanism of action is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and TNF-alpha. Furthermore, derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests nih.gov.

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| Pyridyloxy- and phenoxyalkanoic acid derivatives | Anti-edematous activity | Potency associated with chlorophenoxypropionic acid moiety | nih.gov |

| Pyridyloxy- and phenoxyalkanoic acid derivatives | Analgesic activity | Contributed by 2-nitrated methyl propionates | nih.gov |

| N'2,N'4,N'6-tris(2-(4-bromophenyl-2-oxoethyl)pyridine-2,4,6-tricarbohydrazide (BOPT) | Carrageenan-induced paw edema | Significant amelioration of inflammation | latamjpharm.org |

| 3-Hydroxy pyridine-4-one derivatives | Carrageenan-induced paw edema | Significant anti-inflammatory activity | nih.gov |

| 3-Hydroxy pyridine-4-one derivatives | Croton oil-induced ear edema | Significant anti-inflammatory activity | nih.gov |

A significant area of research has been the evaluation of pyridine derivatives as potential anticancer agents. Numerous studies have reported the synthesis of novel pyridine-containing compounds with cytotoxic activity against various cancer cell lines.

For example, a series of 2,6-diaryl-substituted pyridine derivatives were synthesized and their cytotoxic effects were evaluated against several cancer cell lines, with some compounds showing potent activity researchgate.net. Similarly, novel pyridine and pyrimidine derivatives have been reviewed as promising anticancer agents, with some compounds exhibiting inhibitory potential against vascular endothelial growth factor receptor 2 (VEGFR-2) kinase . The cytotoxic activity of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has also been investigated, with one compound showing potent inhibition against the MDA-MB-231 breast cancer cell line mdpi.com.

| Compound/Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2,6-Diaryl-substituted pyridine derivative (4a) | HT29 (colorectal carcinoma) | 2.243 ± 0.217 | researchgate.net |

| Pyrido[2,1-b]quinazoline derivative | A549 (lung cancer) | Data not specified | |

| Pyrido[2,1-b]quinazoline derivative | NCI-H460 (lung cancer) | Data not specified | |

| N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide derivative (5l) | MDA-MB-231 (breast cancer) | 1.4 | mdpi.com |

| N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide derivative (5l) | HepG2 (liver cancer) | 22.6 | mdpi.com |

| Thallium(III) complex with pyridine dicarboxylic acid derivative (C3) | A375 (melanoma) | 7.23 | nih.gov |

| Thallium(III) complex with pyridine dicarboxylic acid derivative (C3) | HT29 (colon adenocarcinoma) | 193.18 | nih.gov |

Enzyme Inhibition Studies

The ability of a compound to selectively inhibit the activity of enzymes is a cornerstone of modern pharmacology. While direct studies on this compound's inhibition of Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase-2 (COX-2), and Enoyl-Acyl Carrier Protein Reductase (InhA) are not extensively documented in publicly available literature, the broader class of pyridine carboxylic acid isomers, including picolinic, nicotinic, and isonicotinic acids, has been a fertile ground for the discovery of enzyme inhibitors. nih.gov This suggests that derivatives of this compound could be promising candidates for screening against these and other clinically relevant enzymes.

Screening assays are commercially available to assess the inhibitory potential of compounds against these enzymes. For instance, COX-2 inhibitor screening kits utilize the peroxidase component of the enzyme to colorimetrically or fluorometrically measure the appearance of oxidized products, allowing for the determination of a compound's inhibitory capacity. bpsbioscience.comassaygenie.comnih.govcaymanchem.com Similarly, FAAH inhibitor screening assays often employ a fluorometric method where the hydrolysis of a substrate by FAAH results in a fluorescent product. universiteitleiden.nlcaymanchem.com The investigation of 4-hydroxy-2-pyridones as direct InhA inhibitors, identified through whole-cell screening, highlights the potential for pyridine-based scaffolds in targeting this key enzyme in Mycobacterium tuberculosis. nih.govnih.gov

Interaction with Biological Macromolecules (e.g., Bovine Serum Albumin)

Antiviral Properties, including HIV Replication Inhibition

The search for novel antiviral agents remains a critical area of research. While direct evidence of the antiviral properties of this compound is limited in the available literature, the broader class of pyridine derivatives has shown promise in this arena. For example, various pyridine derivatives have been investigated for their potential to inhibit the replication of HIV. researchgate.netnih.gov The development of chemokine CCR5 and CXCR4 receptor modulators, which can play a role in HIV entry into cells, has included piperidine and other nitrogen-containing heterocyclic structures. bioworld.com Furthermore, the synthesis of fatty acyl derivatives of nucleoside analogues has been explored as a strategy to enhance anti-HIV activity, suggesting that conjugation of pyridine-containing moieties could be a viable approach. mdpi.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine derivatives, SAR studies have revealed that the nature, number, and position of substituents on the pyridine ring can significantly impact their therapeutic properties. nih.gov

Key findings from SAR studies on various pyridine derivatives include:

Influence of Substituents: The presence and positioning of groups such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the introduction of halogen atoms or bulky groups may lead to a decrease in activity. nih.gov

These general principles from SAR studies on pyridine compounds can guide the rational design of novel derivatives of this compound with optimized biological activity.

Mechanisms of Action at the Molecular Level

Understanding the mechanism of action at the molecular level is crucial for the development of safe and effective drugs. For enzyme inhibitors, this involves elucidating how the compound interacts with the active site of the target enzyme. For instance, biophysical studies on 4-hydroxy-2-pyridone inhibitors of InhA revealed that they bind specifically to the NADH-dependent form of the enzyme and block the enoyl substrate-binding pocket. nih.govnih.govresearchgate.net

In the context of antiviral activity, the mechanism can involve various stages of the viral life cycle. For HIV, this could include inhibiting viral entry, reverse transcription, integration, or maturation. For example, some anti-HIV agents work by inhibiting the reverse transcriptase enzyme, a critical component for viral replication.

Role in Organic Synthesis and Material Science

Building Block for Complex Organic Molecules

2-(3-Bromopyridin-2-YL)acetic acid serves as a fundamental building block for the synthesis of more intricate organic molecules, primarily due to the presence of multiple reactive functional groups. The carboxylic acid group can readily undergo esterification or amidation, while the bromine atom on the pyridine (B92270) ring is a key handle for cross-coupling reactions. This dual reactivity allows for the strategic and controlled elaboration of molecular complexity.

In the realm of medicinal chemistry and drug discovery, this compound is particularly valuable. mdpi.com The pyridine scaffold is a common motif in a vast number of biologically active compounds and approved drugs. ijnrd.org The ability to introduce various substituents onto the pyridine ring via the bromine handle, coupled with modifications at the acetic acid side chain, provides a powerful platform for generating libraries of novel compounds for biological screening. For instance, the principles of drug design often involve creating molecules with specific shapes and charge distributions to interact with biological targets, a process facilitated by the versatile nature of this starting material. mdpi.com

Precursor for Heterocyclic Ring Systems

One of the most significant applications of this compound and its derivatives is in the synthesis of fused heterocyclic ring systems. These complex scaffolds are central to many natural products and pharmaceuticals.

For example, derivatives of this compound are instrumental in constructing pyrido[1,2-a]indoles. The synthesis often involves the reaction of the corresponding acylindole with a Grignard reagent. clockss.org Another important class of heterocycles accessible from this precursor are the pyrido[2,3-b]indolizines, which are known for their fluorescent properties. The synthesis can proceed through a domino sequence of cycloisomerization and cyclocondensation reactions.

Furthermore, this compound is a key starting material for creating pyrazolo[3,4-b]pyridines. These are synthesized through a cyclocondensation reaction between a dialdehyde (B1249045) intermediate and a 5-aminopyrazole. nih.gov This reaction highlights the utility of the pyridine framework in constructing diverse and medicinally relevant heterocyclic systems.

Catalysis and Reagent Applications

While this compound is not typically a catalyst itself, it is a crucial reagent in various catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position of the pyridine ring makes it an excellent substrate for reactions like the Suzuki-Miyaura coupling. berkeley.eduharvard.eduorganic-chemistry.org

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is widely used in both academic and industrial settings. In a typical reaction, an aryl or vinyl halide (in this case, the bromo-pyridine derivative) is coupled with an organoboron compound in the presence of a palladium catalyst and a base. The specific conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl or vinyl-substituted pyridine product. researchgate.net

Below is a table summarizing typical conditions for a Suzuki-Miyaura coupling reaction involving a bromopyridine substrate:

| Parameter | Condition |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (B44618) (PPh₃) |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Toluene-water mixture |

| Reactant | Arylboronic acid |

This table represents a general set of conditions; specific optimizations are often required for different substrates.

The versatility of the Suzuki reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position of the pyridine ring, providing access to a vast chemical space for drug discovery and materials science.

Applications in Advanced Materials Development

The application of this compound in the development of advanced materials is an emerging area of research. While direct applications are not as extensively documented as its role in organic synthesis, its derivatives, particularly the heterocyclic systems synthesized from it, exhibit properties that are highly relevant to materials science.

For instance, the pyrido[2,3-b]indolizine derivatives mentioned earlier are fluorescent, meaning they absorb light at one wavelength and emit it at a longer wavelength. researchgate.net This photophysical property is crucial for the development of organic light-emitting diodes (OLEDs), fluorescent probes for biological imaging, and sensors. The ability to tune the electronic properties of these molecules by modifying the substituents, a process that can originate from the versatile chemistry of this compound, is a key aspect of designing new functional materials.

Although direct polymerization or incorporation into coordination polymers of this compound is not widely reported, the fundamental principles of materials design suggest its potential in these areas. The pyridine nitrogen and the carboxylic acid group are both capable of coordinating to metal ions, which could lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties. mdpi.commdpi.com

Q & A

Q. What are the common synthetic routes for 2-(3-Bromopyridin-2-yl)acetic acid?

The primary synthesis involves regioselective bromination of precursor pyridinylacetic acid derivatives. For example, 4-methoxyphenylacetic acid undergoes bromination using bromine in acetic acid, yielding brominated products with high regioselectivity at the 3-position of the pyridine ring . Another approach includes reducing ethyl 2-(3-bromopyridin-2-yl)acetate with DIBAL-H (diisobutylaluminum hydride), achieving yields up to 80% . Key steps:

- Reaction conditions : Room temperature, stoichiometric bromine in acetic acid.

- Purification : Crystallization or column chromatography to isolate the product.

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL , researchers refine structures to determine bond lengths, angles, and packing motifs. For example:

Q. What analytical techniques confirm the purity and identity of this compound?

- NMR spectroscopy : and NMR identify regiochemistry and functional groups. For instance, the acetic acid proton appears as a singlet at δ ~3.8 ppm .

- HPLC : Quantifies purity (>95% via UV detection) .

- Melting point analysis : Correlates with literature values to confirm crystallinity .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

Regioselectivity depends on electronic and steric factors :

- Electron-donating groups (e.g., methoxy) direct bromination to specific positions. In 4-methoxyphenylacetic acid, bromine preferentially substitutes the 3-position due to resonance stabilization .

- Solvent effects : Polar solvents like acetic acid enhance electrophilic substitution.

- Reaction monitoring : Use TLC or in-situ IR to track intermediates and optimize reaction time .

Q. What are the key considerations in interpreting hydrogen bonding patterns from crystallographic data?

- Hydrogen bond motifs : Centrosymmetric dimers with motifs are common in carboxylic acid derivatives. These are identified via SCXRD and refined using SHELXL .

- Thermal displacement parameters : Hydrogen atoms are modeled as riding atoms with for CH/CH₂ groups and for hydroxyl groups .

- Validation tools : Programs like PLATON or Mercury analyze packing efficiency and hydrogen bond networks .

Q. How to resolve discrepancies in NMR data when synthesizing derivatives?

- Dynamic effects : Tautomerism or rotameric equilibria (e.g., in esters) may split peaks. Use variable-temperature NMR to stabilize conformers .

- Impurity identification : Compare experimental NMR with computational predictions (DFT) or spiking with authentic samples .

- Solvent selection : Deuterated DMSO or CDCl₃ can resolve overlapping signals in polar intermediates .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.